Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester
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Overview
Description
Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester is a complex organic compound with the molecular formula C24H34N2O6 . This compound is part of the carbamate family, which includes various esters and salts of carbamic acid. Carbamates are known for their diverse applications in agriculture, medicine, and industry.
Preparation Methods
The synthesis of carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired product.
Chemical Reactions Analysis
Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of gene expression.
Comparison with Similar Compounds
Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester can be compared with other similar compounds, such as:
Carbamic acid, N-[3-[[[2,2-bis[(2-propen-1-yloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propen-1-yl ester: This compound has a similar structure but may differ in its reactivity and applications.
Methyl carbamate: A simpler carbamate ester with different chemical properties and uses.
Ethyl carbamate: Another carbamate ester with distinct biological and industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
68683-46-5 |
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Molecular Formula |
C22H30N2O6 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
prop-2-enyl N-[5-[2,2-bis(prop-2-enoxy)butoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C22H30N2O6/c1-6-12-27-21(26)24-19-15-18(11-10-17(19)5)23-20(25)28-16-22(9-4,29-13-7-2)30-14-8-3/h6-8,10-11,15H,1-3,9,12-14,16H2,4-5H3,(H,23,25)(H,24,26) |
InChI Key |
CEZZWPOEKOXIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCC=C)(OCC=C)OCC=C |
Origin of Product |
United States |
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